(E)-1-(4-(6-溴苯并[d]噻唑-2-基)哌嗪-1-基)-3-(3-硝基苯基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H17BrN4O3S and its molecular weight is 473.35. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物学评价
抗菌和抗真菌剂:哌嗪衍生物,包括与指定化合物相似的衍生物,已被合成并评估其抗菌和抗真菌特性。研究表明,这些化合物对多种细菌和真菌物种表现出显着的活性,表明它们作为治疗感染的治疗剂的潜力(Suryavanshi 和 Rathore,2017)。
抗抑郁药:对哌嗪和苯并[b]噻吩衍生物的研究旨在开发新的双重抗抑郁药。这些努力涉及评估化合物对 5-HT(1A) 受体的亲和力和血清素再摄取抑制,突出了创造有效抑郁症治疗方法的潜力(Silanes 等,2004)。
抗癌活性:由 6-(4-苯基-哌嗪-1-基)吡啶-3-胺合成的曼尼希碱对前列腺癌细胞系显示出中等的细胞毒活性。这项研究提供了对新型抗癌剂的设计和开发的见解,强调了这些化合物的治疗潜力(Demirci 和 Demirbas,2019)。
抗利什曼原虫活性:已研究了哌嗪基连接的 5-(5-硝基呋喃-2-基)-1,3,4-噻二唑的抗利什曼原虫活性。对利什曼原虫 major 表现出有希望的结果的化合物表明结构修饰在增强生物活性和选择性方面的重要性(Tahghighi 等,2011)。
抗艾滋病毒活性:已探索开发 5-取代哌嗪基-4-硝基咪唑衍生物,以了解其潜在的抗艾滋病毒活性。这项研究强调了结构优化在发现新的非核苷逆转录酶抑制剂中的作用,为艾滋病毒/艾滋病治疗的持续努力做出了贡献(Al-Masoudi 等,2007)。
属性
IUPAC Name |
(E)-1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c21-15-5-6-17-18(13-15)29-20(22-17)24-10-8-23(9-11-24)19(26)7-4-14-2-1-3-16(12-14)25(27)28/h1-7,12-13H,8-11H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBVYPNNHFTKV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。